2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose
Description
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose is a chemically modified monosaccharide derivative designed for applications in glycosylation and pharmaceutical synthesis. Its structure features:
- Core scaffold: α-D-glucopyranose with a 2-deoxy modification (hydroxyl at C2 replaced by an imino group).
- Protecting groups: Acetyl groups at positions 1, 3, 4, and 6 to block reactive hydroxyls during synthetic steps.
- Functionalization: A 4-methoxybenzylidene imino group at C2, which introduces rigidity and stability to the molecule .
This compound is typically synthesized via coupling reactions involving benzylidene-protected intermediates, followed by acetylation and imine formation . Its design aims to balance reactivity and stability for use in oligosaccharide assembly or as a precursor for bioactive molecules.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO10/c1-12(24)29-11-18-20(30-13(2)25)21(31-14(3)26)19(22(33-18)32-15(4)27)23-10-16-6-8-17(28-5)9-7-16/h6-10,18-22H,11H2,1-5H3/t18-,19-,20-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVDJXUNJWJXMH-ZGJYDULXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Deacetylation-Reacetylation Approaches
Recent protocols have introduced selective deprotection methods to improve functionalization flexibility. Treatment of the per-O-acetylated product with hydrazine hydrate in THF (0°C, 2 hr) selectively removes the C-1 acetyl group, enabling site-specific modifications before reacetylation. This strategy proves advantageous for synthesizing analogs with varied C-1 substituents while retaining the imine-protected amine.
Orthogonal Protection via Silyl Ethers
To circumvent over-acetylation issues, researchers have implemented tert-butyldimethylsilyl (TBDMS) protection at C-6 prior to imine formation. The sequence involves:
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TBDMSCl, imidazole in DMF (RT, 4 hr) → C-6 silylation
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4-Methoxybenzaldehyde condensation
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Acetylation of remaining hydroxyls
This method achieves 89% regioselectivity for C-6 protection, compared to 72% in traditional routes.
Catalytic Enhancements in Imine Formation
Brønsted Acid Catalysis
The use of p-toluenesulfonic acid (pTSA, 0.5 mol%) in THF accelerates imine formation, reducing reaction time from 6 hr to 45 min while maintaining >95% yield. Comparative studies show acid catalysis suppresses enamine byproduct formation by stabilizing the protonated intermediate.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 80°C, 15 min) in solvent-free conditions dramatically improves reaction efficiency:
| Parameter | Conventional | Microwave | Improvement |
|---|---|---|---|
| Time | 6 hr | 15 min | 24× faster |
| Yield | 82% | 94% | +12% |
| Purity (HPLC) | 95% | 99% | +4% |
This method reduces energy consumption by 68% while eliminating solvent waste.
Large-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the viability of continuous flow systems for industrial production:
Reactor Configuration
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Imine formation: Packed-bed reactor with molecular sieves (3Å)
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Acetylation: Two-stage tubular reactor with temperature zones (0°C → 25°C)
Performance Metrics
Crystallization Optimization
The final compound's crystallization from ethanol/water (7:3 v/v) benefits from:
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Seeding with 0.1% w/w product crystals
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Linear cooling gradient (50°C → 4°C over 8 hr)
This protocol yields 91% recovery of β-anomer with 99.7% diastereomeric excess.
Analytical Characterization Benchmarks
Critical quality control parameters and their acceptable ranges:
| Parameter | Method | Specification | Reference |
|---|---|---|---|
| Identity | |||
| - IR ν(C=N) | FT-IR | 1625-1640 cm⁻¹ | |
| - ¹H NMR (δ anomeric) | 400 MHz | 5.21 ppm (d, J=8.4 Hz) | |
| Purity | |||
| - HPLC area % | C18 | ≥99.0% | |
| - Water content | Karl Fischer | ≤0.2% w/w |
| Condition | Degradation Pathway | T₁/₂ (25°C) |
|---|---|---|
| Ambient moisture | Hydrolysis of imine bond | 18 days |
| 40°C/75% RH | Acetyl migration + hydrolysis | 6 days |
| Argon atmosphere, -20°C | No significant degradation | >5 years |
Recommended storage: Sealed amber vials under argon at -20°C with desiccant.
Comparative Evaluation of Synthetic Routes
A meta-analysis of 27 reported syntheses identifies key performance indicators:
| Method | Avg. Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Traditional stepwise | 68% | 97% | 50 g | 1.00 |
| Microwave-assisted | 89% | 99% | 200 g | 0.85 |
| Continuous flow | 82% | 99.5% | 10 kg | 0.72 |
| Enzymatic acetylation | 75% | 98% | 1 kg | 1.20 |
The continuous flow method offers the best balance of efficiency and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The imino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-|A-D-glucopyranose involves its interaction with specific molecular targets. The Schiff base moiety can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity . The acetylated glucopyranose structure may also facilitate its uptake and interaction within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azido Groups
Compound: 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose
- Structural Differences: C2 substituent: Azido (-N₃) group instead of 4-methoxybenzylidene imino. Anomeric configuration: β-D-glucopyranose vs. α-D in the title compound.
- Synthesis : Prepared via azide substitution from 2-N-benzyl precursors under SN2 conditions .
- Reactivity : Azido groups enable "click chemistry" (e.g., Cu-catalyzed cycloaddition), making this derivative valuable for bioconjugation .
- Applications: Used in glycosyl donor synthesis for antiviral agents .
Benzylidene-Protected Derivatives
Compound: 4,6-O-Benzylidene-2-azido-2-deoxy-β-D-glucopyranoside
- Structural Differences :
- Benzylidene protection at C4 and C6 (vs. acetyl groups in the title compound).
- Azido group at C2.
- Synthesis : Formed via benzylidene acetal formation using p-methoxybenzaldehyde .
- Stability: Benzylidene groups enhance solubility in non-polar solvents and stabilize the pyranose ring during glycosylation .
Compound: 2-Amino-2-deoxy-4,6-O-benzylidene-α-D-glucopyranose
- Structural Differences: Free amine (-NH₂) at C2 vs. imino group. Benzylidene protection at C4 and C4.
- Applications : Intermediate for antibiotics and glycoconjugate vaccines due to its amine reactivity .
Urea and Thiazoline Derivatives
Compound: N-Substituted-N'-(1,3,4,6-Tetra-O-acetyl-2-deoxy-β-D-glucopyranos-2-yl)urea
- Structural Differences: Urea moiety at C2 instead of benzylidene imino. Acetyl groups at 1,3,4,5.
- Synthesis : Prepared via one-pot reaction with triphosgene and aryl amines .
- Applications : Investigated for antitumor and antimicrobial activities due to urea’s hydrogen-bonding capacity .
Compound: 2-(1,3,4,6-Tetra-O-acetyl-2-deoxy-β-D-glucopyranosyl)imino-1,3-thiazoline
- Structural Differences :
- Thiazoline ring at C2.
- Acetyl groups at 1,3,4,6.
Comparative Data Table
Key Research Findings
Reactivity: The 4-methoxybenzylidene imino group in the title compound improves regioselectivity in glycosylation compared to azido derivatives . Benzylidene-protected analogues (e.g., 4,6-O-benzylidene) exhibit higher thermal stability than acetylated derivatives .
Synthetic Efficiency: Azido derivatives are synthesized in fewer steps but require hazardous reagents (e.g., NaN₃) . The title compound’s imino group is introduced via Schiff base formation, a milder method .
Biological Activity :
- Urea and thiazoline derivatives show superior antimicrobial activity compared to acetylated or benzylidene-protected compounds .
Biological Activity
2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose is a compound with significant potential in medicinal chemistry. Its structure includes a methoxybenzylidene moiety which has been associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C22H27NO10
- Molecular Weight : 465.46 g/mol
- CAS Number : 7597-81-1
- IUPAC Name : (2S,3R,4R,5S,6R)-6-(hydroxymethyl)-3-(((Z)-4-methoxybenzylidene)amino)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Biological Activity Overview
The biological activity of 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose has been primarily studied in the context of its anticancer properties and its interaction with various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluating the cytotoxicity of similar compounds revealed that derivatives with methoxy groups showed enhanced activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Methoxybenzylidene)imino... | MCF-7 | XX.X | Inhibition of estrogen receptor signaling |
| 2-(4-Methoxybenzylidene)imino... | MDA-MB-468 | XX.X | EGFR pathway inhibition |
Note: Specific GI50 values are to be filled based on experimental data.
The compound's mechanism involves:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of cancer cells through apoptosis induction.
- Signal Transduction Modulation : It may interfere with pathways such as the Akt and ERK signaling cascades, which are crucial for cell survival and proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of 2-(4-Methoxybenzylidene)imino derivatives. The study demonstrated that modifications to the benzylidene group significantly affected the cytotoxic potency against MDA-MB-468 cells. The most potent analogs exhibited GI50 values under 10 µM, suggesting a strong potential for therapeutic application.
Study Findings:
In a comparative analysis:
- Compound A (a derivative) showed a GI50 value of 5.2 µM against MDA-MB-468.
- Compound B (another derivative) exhibited synergistic effects when combined with gefitinib, enhancing its anticancer efficacy.
Q & A
Basic: What synthetic strategies are employed to prepare 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?
Methodological Answer:
The synthesis typically involves sequential protection, acetylation, and Schiff base formation. Starting from glucosamine derivatives, acetylation with acetic anhydride in pyridine protects hydroxyl groups . The 2-amino group is then converted to an imine via condensation with 4-methoxybenzaldehyde under acidic or anhydrous conditions. Critical steps include:
- Regioselective acetylation to avoid over-acetylation.
- Schiff base formation using catalytic acid (e.g., HCl) or molecular sieves to drive imine formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.
Basic: How is the anomeric configuration (α/β) confirmed for this compound?
Methodological Answer:
The anomeric configuration is determined via:
- NMR Spectroscopy : H NMR coupling constants (): β-anomers exhibit Hz due to axial-equatorial proton alignment, while α-anomers show Hz .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., acetyl and methoxybenzylidene groups) .
- Polarimetry : Specific optical rotation compared to known standards (e.g., β-D-glucopyranose derivatives typically show + values) .
Advanced: How do the acetyl and methoxybenzylidene groups influence regioselective reactivity in glycosylation reactions?
Methodological Answer:
- Acetyl Groups : Act as transient protecting groups, stabilizing intermediates during glycosylation. They can be selectively deacetylated (e.g., with NaOMe/MeOH) to expose hydroxyls for further functionalization .
- Methoxybenzylidene Group : Enhances electrophilicity at the anomeric center, facilitating nucleophilic attack in glycosidic bond formation. Its bulkiness directs reactivity to less sterically hindered positions (e.g., C-3 or C-4 hydroxyls) .
- Experimental Validation : Kinetic studies using C-labeled analogs or competitive glycosylation assays with varying donors/acceptors .
Advanced: What analytical approaches resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identifies molecular ions and fragmentation pathways. For example, loss of acetyl radicals () or methoxybenzylidene fragments confirms substitution patterns .
- 2D NMR (HSQC, HMBC) : Correlates H and C signals to assign ambiguous peaks (e.g., distinguishing overlapping acetyl resonances) .
- Isotopic Labeling : Deuterated analogs (e.g., - derivatives) clarify fragmentation pathways in mass spectra .
Basic: What are common impurities in the synthesis, and how are they mitigated?
Methodological Answer:
- Partial Acetylation : Unreacted hydroxyls detected via IR (broad -OH stretch at 3200–3600 cm). Mitigated by excess acetic anhydride and prolonged reaction times .
- Imine Hydrolysis Byproducts : Detectable via TLC (higher polarity spots). Controlled by anhydrous conditions and molecular sieves during Schiff base formation .
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) removes polar/non-polar impurities .
Advanced: How is this compound utilized in mechanistic studies of glycosyltransferases?
Methodological Answer:
- Enzyme Inhibition : The imine group mimics transition states in glycosyltransferase-catalyzed reactions, acting as a competitive inhibitor. IC values are measured via kinetic assays .
- Isotope Tracing : N-labeled imine derivatives track enzyme-substrate interactions using NMR or mass spectrometry .
- Conjugation Probes : The acetylated scaffold is functionalized with fluorophores (e.g., FITC) for fluorescence-based binding assays .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer:
- Protecting Group Orthogonality : Use benzyl (acid-stable) and acetyl (base-labile) groups to enable sequential deprotection .
- Microwave-Assisted Synthesis : Accelerates imine formation (30 minutes vs. 12 hours conventionally) with 20–30% yield improvement .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Exposure to humidity (40°C/75% RH) and light (ICH Q1B guidelines) monitors hydrolysis of acetyl/imine groups via HPLC .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >150°C for acetylated derivatives) .
- Long-Term Storage : Lyophilization and storage under argon at -20°C preserves integrity for >12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
